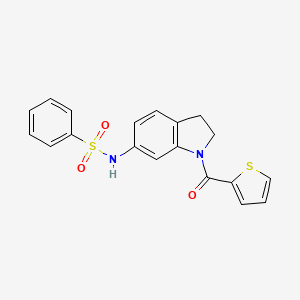

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c22-19(18-7-4-12-25-18)21-11-10-14-8-9-15(13-17(14)21)20-26(23,24)16-5-2-1-3-6-16/h1-9,12-13,20H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXLDQOLNWSEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions

Indole Derivative Preparation: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Thiophene-2-carbonyl Introduction: The thiophene-2-carbonyl group can be introduced via acylation reactions using thiophene-2-carbonyl chloride and a suitable base like pyridine.

Benzenesulfonamide Formation: The final step involves the sulfonation of the indole-thiophene intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole, thiophene, or sulfonamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiophene moieties can bind to active sites, while the sulfonamide group may enhance binding affinity and specificity. This compound can modulate biological pathways by inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Structurally related compounds include sulfonamide-linked thiophene derivatives with varied heterocyclic substituents (e.g., thiazole, pyrazole, pyrimidine). Key analogues from the Alsaid Mansour group () include:

- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26)

- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide (27)

- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28)

These analogues share the thiophene-sulfonamide backbone but differ in substituents at the sulfonamide nitrogen.

Cytotoxic Activity and IC₅₀ Values

The analogues 26–28 and (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) exhibited potent antiproliferative activity against human breast cancer cells (MCF-7), with IC₅₀ values ranging from 9.39–10.25 μM, surpassing doxorubicin (IC₅₀ ~30 μM) . The indoline group may modulate solubility or bioavailability compared to smaller heterocycles like thiazole or pyrimidine.

Methodological Approaches in Cytotoxicity Assessment

The sulforhodamine B (SRB) assay () was critical in evaluating these compounds. This method quantifies cellular protein content via trichloroacetic acid fixation and SRB staining, offering high sensitivity (signal-to-noise ratio ~1.5 at 564 nm) and compatibility with high-throughput screening . Its reliability supports the validity of reported IC₅₀ values for analogues .

Data Tables

Research Findings

- Thiophene-Sulfonamide Synergy : The thiophene and sulfonamide moieties are critical for cytotoxic activity, likely through dual inhibition of kinases and carbonic anhydrases .

- Role of Substituents : Pyrimidine and thiazole groups in analogues 26–28 enhance hydrogen bonding with targets like EGFR or HER2. The indoline group in the target compound may improve membrane permeability due to its planar structure .

- Assay Robustness : The SRB assay’s reproducibility and scalability underpin the reliability of these findings, enabling rapid prioritization of lead compounds .

Biological Activity

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features an indoline structure fused with a thiophene ring and a benzenesulfonamide group. This unique combination enhances its reactivity and biological interaction capabilities. The synthesis typically involves multi-step processes, including nucleophilic substitutions and oxidation-reduction reactions, often utilizing copper-catalyzed methods to improve yield and selectivity.

Enzyme Inhibition

This compound exhibits notable inhibitory activity against various enzymes, particularly ion channels such as TRPM8. This channel is implicated in pain pathways, making the compound a potential candidate for developing analgesics targeting neuropathic pain.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Indoline + thiophene + sulfonamide | TRPM8 antagonist |

| Sulfanilamide | Simple sulfonamide | Antibacterial |

| Indomethacin | Indole structure with carboxylic acid | Anti-inflammatory |

| Thiophenecarboxylic acid | Thiophene with carboxylic acid | Antioxidant |

This table highlights how this compound stands out due to its combination of functional groups, which may enhance both selectivity and efficacy compared to simpler analogs like sulfanilamide.

Anticancer Potential

Research indicates that compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives of indole exhibit significant antiproliferative activity against breast cancer (MCF-7), cervical cancer (HeLa), and non-small cell lung cancer (NCI-H460) .

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound can induce cell cycle arrest in the G2/M phase and downregulate anti-apoptotic proteins such as Bcl-2, contributing to its anticancer activity. These findings align with similar studies on related compounds that target tubulin polymerization, thereby inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. The presence of the indole moiety allows for interactions with various receptors in the body, while the thiophene and sulfonamide groups enhance binding affinity and specificity.

Figure 1: Proposed Mechanism of Action

The proposed mechanism includes:

- Binding to TRPM8 Channels : Inhibition of pain pathways.

- Interaction with Tubulin : Disruption of microtubule dynamics leading to apoptosis in cancer cells.

- Enzyme Inhibition : Targeting specific enzymes involved in disease progression.

Q & A

Q. What are the key synthetic steps for preparing N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide, and how is purity ensured?

The synthesis typically involves three stages: (1) functionalization of the indole core (e.g., introducing the thiophene-2-carbonyl group via coupling reactions), (2) sulfonamide formation through reaction with benzenesulfonyl chloride, and (3) cyclization or final modifications. Critical purification steps include flash chromatography and recrystallization to isolate intermediates and the final product. Purity is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with structural validation by H/C NMR and mass spectrometry (MS) .

Q. Which spectroscopic methods are essential for characterizing this compound, and what structural features do they confirm?

- NMR spectroscopy : Identifies proton environments (e.g., indole NH, thiophene protons, and sulfonamide SONH resonance at δ ~10-12 ppm).

- MS : Confirms molecular weight (e.g., via ESI-MS or MALDI-TOF) and fragmentation patterns.

- FT-IR : Validates carbonyl (C=O, ~1650–1700 cm) and sulfonamide (S=O, ~1150–1350 cm) functional groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the common solvent systems and reaction conditions for its synthesis?

Reactions are conducted under inert atmospheres (N/Ar) using anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Key steps (e.g., coupling) require catalysts such as Pd(PPh) for Suzuki-Miyaura reactions. Temperatures range from 0°C (for sensitive intermediates) to reflux (80–120°C) for prolonged reactions. Acidic/basic workups are used to quench reactions and isolate products .

Advanced Research Questions

Q. How can coupling reaction yields be optimized when introducing the thiophene-2-carbonyl moiety?

Yield improvements rely on:

- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)) with ligands like XPhos enhance cross-coupling efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may require post-reaction dilution to prevent side reactions.

- Stoichiometric ratios : A 1.2–1.5 molar excess of the thiophene-carbonyl donor ensures complete indole functionalization. Monitoring via TLC or in situ FT-IR helps terminate reactions at optimal conversion .

Q. What strategies resolve contradictions in spectral data for sulfonamide derivatives?

- Dynamic NMR : Detects rotational barriers in sulfonamide S-N bonds, which can cause signal splitting.

- 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals, especially in aromatic regions.

- Computational modeling : Density functional theory (DFT) simulations predict NMR chemical shifts and verify experimental data against theoretical models .

Q. How do structural modifications (e.g., substituent variation on the benzene ring) affect bioactivity?

Systematic SAR studies involve:

- Introducing electron-withdrawing groups (e.g., -NO, -CF) to enhance sulfonamide hydrogen-bonding with target enzymes.

- Adding hydrophobic groups (e.g., -CH, -OCH) to improve membrane permeability.

- Case study : Fluorination at the benzene ring’s para position increased binding affinity to carbonic anhydrase IX by 30% in analogs, as shown by IC assays .

Q. What are the challenges in scaling up the synthesis, and how are they mitigated?

- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat dissipation.

- Low yields in cyclization steps : Optimize Lewis acid catalysts (e.g., AlCl) and solvent systems (e.g., toluene for azeotropic water removal).

- Byproduct formation : Implement inline PAT (process analytical technology) for real-time monitoring and adjust feed rates dynamically .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental molecular weights in MS data?

- Isotopic pattern analysis : Confirm the presence of Cl/Br atoms (M+2 peaks).

- Adduct formation : Check for Na/K adducts (e.g., [M+Na]) in ESI-MS.

- Degradation during analysis : Use cold injection ports in GC-MS or minimize laser exposure in MALDI-TOF .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonamide Formation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophene coupling | Pd(OAc), XPhos, DMF, 100°C, 12 h | 65–78 | |

| Sulfonylation | Benzenesulfonyl chloride, Pyridine, 0°C→RT | 82–90 | |

| Final purification | Flash chromatography (EtOAc/hexane 3:7) | 95+ purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.